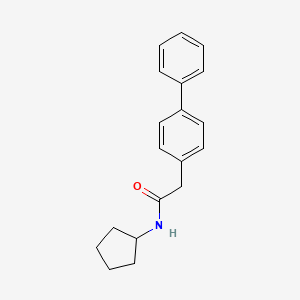

2-(4-biphenylyl)-N-cyclopentylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The chemical reactions involving “2-(4-biphenylyl)-N-cyclopentylacetamide” would depend on its specific structure and the conditions under which the reactions take place .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-biphenylyl)-N-cyclopentylacetamide” would depend on its specific structure. These properties could include its melting point, boiling point, solubility, and reactivity .

科学研究应用

Pharmacological Activity

“2-(4-biphenylyl)-N-cyclopentylacetamide” and its derivatives have been explored for their broad spectrum of pharmacological activities. They have shown potential in areas such as antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . These compounds are particularly interesting in medicinal chemistry as they can act as surrogates for carboxylic acids, esters, and carboxamides .

Drug Development

In drug development, derivatives of “2-(4-biphenylyl)-N-cyclopentylacetamide” have been utilized to create more effective pharmaceuticals. For instance, modifications to the compound have led to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved potency and reduced toxicity compared to existing medications .

Medicinal Chemistry

The compound’s role in medicinal chemistry includes the synthesis of flurbiprofen hydrazide derivatives, which have shown promise as anti-HCV, anticancer, and antimicrobial agents. These derivatives have been evaluated for their ability to inhibit Hepatitis C virus NS5B polymerase and have demonstrated significant activity against human cancer cell lines .

Organic Chemistry Research

In the field of organic chemistry, “2-(4-biphenylyl)-N-cyclopentylacetamide” has been a key focus in the synthesis of complex molecules. Researchers have developed various synthetic approaches to create compounds containing the 1,3,4-oxadiazole unit, which is present in clinically used drugs like Raltegravir and Zibotentan .

Biochemistry Applications

Biochemically, derivatives of “2-(4-biphenylyl)-N-cyclopentylacetamide” have been used in the development of high-performance blue electroluminescent devices. These devices utilize the electron-transporting properties of the 1,3,4-oxadiazole moiety combined with a hole-transporting moiety for efficient light emission .

Industrial Uses

Industrially, the compound has been involved in the production of polyurethanes, a class of polymers widely used in various applications. The isocyanate group in the compound reacts with alcohols to form urethane linkages, which are the building blocks of polyurethane plastics .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-cyclopentyl-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(20-18-8-4-5-9-18)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXWHXZXUYSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)

![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)

![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)

![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)

![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)

![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186011.png)

![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)

![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5186032.png)

![3-(2-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5186039.png)